5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene
Overview
Description
5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene is an organic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and a methoxyphenoxy group attached to a benzene ring
Scientific Research Applications
5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenating agent to introduce the methoxyphenoxy group.
Introduction of Fluorine Atoms: The next step involves the selective fluorination of the benzene ring using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chloromethylation: The final step involves the chloromethylation of the benzene ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids and reduction reactions to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of catalysts.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of benzaldehyde, benzoic acid, or benzyl alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene: Similar structure but with the chloromethyl group at a different position.
5-(Bromomethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(Chloromethyl)-1,3-difluoro-2-(4-hydroxyphenoxy)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
5-(Chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-(4-methoxyphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O2/c1-18-10-2-4-11(5-3-10)19-14-12(16)6-9(8-15)7-13(14)17/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNARNQYLQFCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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